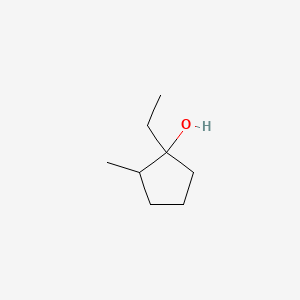

1-Ethyl-2-methylcyclopentan-1-ol

説明

1-Ethyl-2-methylcyclopentan-1-ol is a tertiary alcohol featuring a cyclopentane ring substituted with an ethyl group at position 1 and a methyl group at position 2. Its molecular formula is C₈H₁₆O, with a molecular weight of 128.21 g/mol. The tertiary nature of the alcohol (hydroxyl group attached to a carbon bonded to three other carbons) confers distinct reactivity and stability compared to primary or secondary alcohols.

Structural Characterization:

Key NMR data from cyclization reactions () includes:

- ¹H NMR: δ 0.81–0.85 (d, 3H, methyl), 0.90–0.98 (m, 3H, ethyl), 1.17–2.12 (m, 9H, cyclopentane backbone) .

- ¹³C NMR: δ 84.2 (C-OH, quaternary carbon), 44.1, 36.6, 32.01, 30.2, 20.8, 16.6, 8.2 (cyclopentane and substituents) .

This compound is synthesized via catalytic cyclization reactions, as indicated by its inclusion in mechanistic studies of Sm(II)-mediated processes .

特性

分子式 |

C8H16O |

|---|---|

分子量 |

128.21 g/mol |

IUPAC名 |

1-ethyl-2-methylcyclopentan-1-ol |

InChI |

InChI=1S/C8H16O/c1-3-8(9)6-4-5-7(8)2/h7,9H,3-6H2,1-2H3 |

InChIキー |

HAZILTOOGSCQHL-UHFFFAOYSA-N |

正規SMILES |

CCC1(CCCC1C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reduction. The process typically includes:

Step 1: Alkylation of cyclopentanone with ethyl and methyl halides in the presence of a strong base such as sodium hydride (NaH).

Step 2: Reduction of the resulting ketone using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 1-Ethyl-2-methylcyclopentan-1-ol.

Industrial Production Methods: Industrial production of 1-Ethyl-2-methylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1-Ethyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, LiAlH4.

Substitution: SOCl2, PBr3, pyridine.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

科学的研究の応用

1-Ethyl-2-methylcyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism by which 1-Ethyl-2-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.

類似化合物との比較

Data Table: Comparative Analysis of Key Compounds

生物活性

1-Ethyl-2-methylcyclopentan-1-ol is a cyclic alcohol with potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | 1-Ethyl-2-methylcyclopentan-1-ol |

| InChI Key | PRIAXBJWHOFCKG-UHFFFAOYSA-N |

| SMILES | CC1CC(C)CC1O |

Synthesis Methods

1-Ethyl-2-methylcyclopentan-1-ol can be synthesized through several methods:

- Alkylation of Cyclopentanone : This involves the reaction of cyclopentanone with ethynylmagnesium bromide, followed by reduction.

- Industrial Production : Continuous flow reactors are often used for efficient production, employing catalysts like palladium or nickel to enhance reaction efficiency.

The biological activity of 1-Ethyl-2-methylcyclopentan-1-ol is attributed to its functional groups. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme and receptor activities, leading to various biological effects.

Potential Therapeutic Applications

Research indicates that 1-Ethyl-2-methylcyclopentan-1-ol may exhibit:

- Anti-inflammatory Properties : Studies suggest that compounds with similar structures have shown promise in reducing inflammation.

- Anticancer Activity : Investigations into its effects on cancer cell lines have indicated potential cytotoxic effects, warranting further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have examined the biological implications of compounds similar to 1-Ethyl-2-methylcyclopentan-1-ol:

- In Vitro Studies : Research has demonstrated that certain cyclic alcohols can inhibit tumor growth in laboratory settings. For example, compounds structurally related to 1-Ethyl-2-methylcyclopentan-1-ol were tested against various cancer cell lines, showing significant inhibition of cell proliferation .

- Volatile Organic Compound (VOC) Analysis : In studies focused on breath analysis for cancer diagnosis, VOCs similar to 1-Ethyl-2-methylcyclopentan-1-ol were detected at elevated levels in lung cancer patients compared to healthy subjects. This suggests its potential as a biomarker for early cancer detection .

- Chemical Stability and Reactivity : The compound has been studied for its stability under physiological conditions, revealing that it maintains structural integrity while interacting with biological systems. This property is crucial for its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。